8-Amino-1-tetralone

Descripción general

Descripción

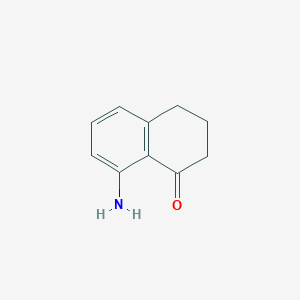

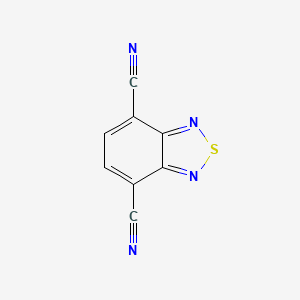

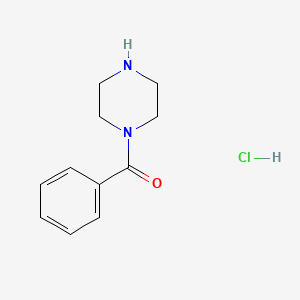

8-Amino-1-tetralone is a chemical compound with the molecular formula C10H11NO and an average mass of 161.200 Da . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 8-Amino-1-tetralone consists of 10 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom . The molecular weight is 161.204 .Chemical Reactions Analysis

8-Amino-1-tetralone can be used in the synthesis of various compounds. For instance, it can be used to prepare a new type of optically pure primary amino aromatic Tf-amide organocatalyst, which has been investigated in the context of asymmetric aldol and Mannich reactions .Physical And Chemical Properties Analysis

8-Amino-1-tetralone has a melting point of 84-85℃ and a predicted boiling point of 342.4±31.0 °C . Its density is predicted to be 1.193±0.06 g/cm3 . It should be stored at 2-8°C and protected from light .Aplicaciones Científicas De Investigación

Synthesis of Antidepressant Molecules

- Summary of Application: 8-Amino-1-tetralone plays a crucial role in the synthesis of antidepressant molecules through metal-catalyzed procedures . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized using metal-catalyzed steps .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source. However, it mentions the use of different transition metals, including iron, nickel, ruthenium, and others, as catalysts in the synthesis of antidepressants .

- Results or Outcomes: The synthesis of antidepressant molecules through metal-catalyzed procedures is an important field of medicinal chemistry. It has the potential to develop novel antidepressants that have a quick onset, low side effects, with enhanced cognitive function .

Asymmetric Aldol and Mannich Reactions

- Summary of Application: 8-Amino-1-tetralone can be used to prepare a new type of optically pure primary amino aromatic Tf-amide organocatalyst. This organocatalyst was investigated in the context of asymmetric aldol and Mannich reactions .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source. However, it mentions that the asymmetric aldol reaction proceeded smoothly in brine .

- Results or Outcomes: The asymmetric aldol and Mannich reactions were successfully catalyzed by the new type of optically pure primary amino aromatic Tf-amide organocatalyst prepared from 8-Amino-1-tetralone .

Synthesis of Chalcones

- Summary of Application: The amino moiety at the sixth position of 1-tetralone chalcones, which can be derived from 8-Amino-1-tetralone, plays an important role for greater ROS inhibitory potency .

- Results or Outcomes: Chalcone derivatives were studied for hepatoprotective ability, and the results were compared with the standard hepatoprotective drug silymarin .

Safety And Hazards

Direcciones Futuras

Substituted tetralones, like 8-Amino-1-tetralone, have played a substantial role in organic synthesis due to their strong reactivity and suitability as a starting material for a range of synthetic heterocyclic compounds, pharmaceuticals along with biological activities . They have been used in the synthesis of therapeutically functional compounds like some antibiotics, antidepressants, acetylcholinesterase inhibitors effective for treating Alzheimer’s disease and alkaloids possessing antitumor activity . Therefore, the future directions of 8-Amino-1-tetralone could involve further exploration of its potential therapeutic applications.

Propiedades

IUPAC Name |

8-amino-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1,3,5H,2,4,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOFIZBDOYSOLKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)C(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20464660 | |

| Record name | 8-AMINO-1-TETRALONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Amino-1-tetralone | |

CAS RN |

210346-49-9 | |

| Record name | 8-AMINO-1-TETRALONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2E)-3-phenylprop-2-en-1-yl]piperazine dihydrochloride](/img/structure/B1280912.png)

![Ethyl 4-aminopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1280931.png)